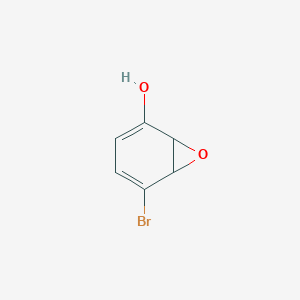

4-Bromophenol-2,3-epoxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrO2 |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

5-bromo-7-oxabicyclo[4.1.0]hepta-2,4-dien-2-ol |

InChI |

InChI=1S/C6H5BrO2/c7-3-1-2-4(8)6-5(3)9-6/h1-2,5-6,8H |

InChI Key |

NIXDKVLCYSTGRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2C(O2)C(=C1)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 Bromophenol 2,3 Epoxide and Analogous Brominated Arene Oxides

Epoxidation Strategies for Aromatic Precursors

The formation of an epoxide on an aromatic ring, converting a planar arene into a three-dimensional arene oxide, is a challenging transformation. Arene oxides are valuable intermediates in both metabolic processes and chemical synthesis. nih.govnumberanalytics.com

Direct Oxidation Methods for Arene Oxide Formation

Direct oxidation involves the direct conversion of an aromatic ring to an arene oxide using a suitable oxidizing agent. numberanalytics.com This approach is synthetically desirable but often difficult to achieve due to the stability of the aromatic system and the reactivity of the resulting arene oxide. nih.gov

Several methods have been developed to accomplish this transformation. One strategy employs the caroate-acetone system, which generates dimethyldioxirane (B1199080) in situ as a powerful oxidant capable of epoxidizing polycyclic aromatic compounds. acs.org Another approach utilizes hypochlorite (B82951) in the presence of phase transfer catalysts for the high-yield oxidation of certain polycyclic aromatic compounds to their corresponding arene oxides. acs.org

More recently, a general strategy based on an arenophile has been reported for the dearomative synthesis of arene oxides. This method allows for the preparation of sensitive monocyclic arene oxides with minimal decomposition to the corresponding phenols, which is a common side reaction. nih.gov The process involves an initial epoxidation of a benzene (B151609) derivative, followed by a cycloreversion step to yield the arene oxide. For instance, various substituted benzenes were converted to their epoxidized precursors in yields of 26-45%, which were then transformed into the final arene oxides in yields ranging from 58% to 82%. nih.gov These modern methods represent a significant step forward in accessing arene oxides that were previously difficult to synthesize. nih.govnumberanalytics.com

Indirect Routes via Bromohydrin Intermediates and Subsequent Dehydrohalogenation

Indirect routes offer a multi-step but often more controllable pathway to arene oxides. A common indirect method proceeds through a bromohydrin intermediate. This typically involves the generation of a bromine cation (Br+) source that reacts with an alkene double bond in the presence of water.

A facile protocol for the regioselective synthesis of bromohydrins uses a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). researchgate.net This system, activated in water, efficiently carries out the bromohydroxylation of various styrenes with high regioselectivity. researchgate.net In photoelectrochemical systems, bromide ions can be oxidized to generate a BrO⁻ species, which acts as a Br+ source. This species reacts with an alkene to form a brominated intermediate, which is then attacked by water to yield a bromohydrin. acs.org

The final step in this sequence is dehydrohalogenation. The bromohydrin intermediate is treated with a base, which facilitates an intramolecular cyclization to form the epoxide ring and regenerate a bromide ion. acs.org This indirect pathway has been utilized in the synthesis of various epoxides and is a key strategy in the multi-step chemical synthesis of quinoline (B57606) oxides, which proceeds via tetrahydrobromohydrin and tetrahydroepoxide intermediates. frontiersin.org

Chemoenzymatic Approaches for Selective Arene Oxidation

Chemoenzymatic synthesis leverages the high selectivity of enzymes for an initial key transformation, followed by conventional chemical reactions to complete the synthesis. In the context of arene oxides, bacterial dioxygenase enzymes are frequently used. nih.gov

Enzymes such as Toluene dioxygenase (TDO) can catalyze the cis-dihydroxylation of substituted benzene substrates, producing enantiopure cis-dihydrodiols. rsc.orgfrontiersin.org These bacterial metabolites serve as valuable precursors for the synthesis of arene oxides. rsc.orgrsc.org The cis-dihydrodiol is then chemically converted to the corresponding arene oxide. This two-step sequence allows for the production of arene oxides that are analogous to mammalian metabolites. rsc.org This approach has been successfully applied to various substituted benzenes, demonstrating its utility in accessing complex monocyclic arene oxides and their corresponding hydrates. rsc.orgresearchgate.net For example, cis-dihydrodiols derived from 2-chloroquinoline (B121035) have been used as precursors for the chemoenzymatic synthesis of enantiopure quinoline arene oxides. frontiersin.orgfrontiersin.org

Precursor Synthesis and Halogenation Techniques Relevant to Bromophenols

The synthesis of 4-bromophenol-2,3-epoxide requires the preparation of a suitable precursor, namely 4-bromophenol (B116583) or a related derivative. The regioselective introduction of a bromine atom onto a phenolic ring is a critical step.

Regioselective Bromination of Phenols and Phenolic Ethers

The regioselective bromination of phenols can be challenging because the hydroxyl group strongly activates the aromatic ring, often leading to mixtures of ortho- and para-isomers, as well as polybrominated products. semanticscholar.orggoogle.com

Several modern methods have been developed to achieve high regioselectivity. One effective protocol uses trimethylsilyl (B98337) bromide (TMSBr) in combination with a sterically bulky sulfoxide (B87167), such as (4‐ClC₆H₄)₂SO, in acetonitrile (B52724). This system delivers the desired para-brominated phenols with excellent selectivity (up to 99:1 para:ortho). chemistryviews.org The high selectivity is attributed to a proposed hydrogen bonding interaction between the thioether byproduct and the phenolic hydroxyl group, which sterically favors bromination at the para position. chemistryviews.org

Another highly regioselective method employs potassium bromide (KBr) and ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as the brominating system. semanticscholar.orgmdpi.com This approach favors bromination at the para position, and if that site is occupied, the ortho position is targeted. The reaction proceeds under mild conditions with high atom economy and is applicable to a broad range of phenol (B47542) derivatives, including those with electron-donating and electron-withdrawing substituents. semanticscholar.orgmdpi.com

Table 1: Regioselective Bromination of Various Phenols

| Starting Phenol | Brominating Reagent/System | Product | Yield (%) | Reference |

| p-Cresol | KBr/ZnAl–BrO₃⁻–LDHs | 2-Bromo-4-methylphenol | 86% | semanticscholar.org |

| 4-Methoxyphenol | KBr/ZnAl–BrO₃⁻–LDHs | 2-Bromo-4-methoxyphenol | 82% | semanticscholar.orgmdpi.com |

| 4-Fluorophenol | KBr/ZnAl–BrO₃⁻–LDHs | 4-Bromo-2-fluorophenol | 73% | semanticscholar.orgmdpi.com |

| 4-Chlorophenol | KBr/ZnAl–BrO₃⁻–LDHs | 4-Bromo-2-chlorophenol | 81% | semanticscholar.orgmdpi.com |

| 4-Bromophenol | KBr/ZnAl–BrO₃⁻–LDHs | 2,4-Dibromophenol | 84% | semanticscholar.orgmdpi.com |

| 2-Methylphenol | KBr/ZnAl–BrO₃⁻–LDHs | 4-Bromo-2-methylphenol | 84% | mdpi.com |

| 2-Chlorophenol | KBr/ZnAl–BrO₃⁻–LDHs | 4-Bromo-2-chlorophenol | 89% | mdpi.com |

Oxidative Bromination of Arenes

Oxidative bromination is an alternative strategy where a bromide source, such as hydrogen bromide (HBr) or a bromide salt, is oxidized in situ to generate an active brominating species. semanticscholar.org This approach avoids the direct use of hazardous molecular bromine and offers high atom economy. mdpi.comorganic-chemistry.org

A widely used system for oxidative bromination involves dimethyl sulfoxide (DMSO) as a mild oxidant in combination with HBr. organic-chemistry.orgacs.orgnih.gov This method is efficient for the bromination of a wide range of electron-rich arenes and heteroarenes under mild conditions, typically in ethyl acetate (B1210297) at 60°C. organic-chemistry.org The slow, in situ generation of the brominating agent is crucial for achieving high regioselectivity. acs.org The protocol has proven to be scalable, with successful kilogram-scale conversions reported, highlighting its potential for industrial applications. organic-chemistry.orgacs.org

Other oxidative systems have also been reported. A metal-free system using tetrabutylammonium (B224687) bromide (Bu₄NBr), trifluoroacetic acid (TFA), and hydrogen peroxide (H₂O₂) in aqueous media effectively brominates arenes under mild conditions. oup.com These oxidative methods represent a powerful and environmentally friendlier tool for the synthesis of bromoarenes. rsc.org

Table 2: Oxidative Bromination of Arenes with the DMSO/HBr System

| Substrate | Product | Yield (%) | Reference |

| Anisole | 4-Bromoanisole | 98% | acs.org |

| 1,2-Dimethoxybenzene | 4-Bromo-1,2-dimethoxybenzene | 99% | acs.org |

| N,N-Dimethylaniline | 4-Bromo-N,N-dimethylaniline | 99% | acs.org |

| Acetanilide | 4-Bromoacetanilide | 97% | acs.org |

| Indole | 3-Bromoindole | 95% | acs.org |

| 2-Methylindole | 3-Bromo-2-methylindole | 98% | acs.org |

Diazotization and Bromination Routes for Substituted Bromophenols

The synthesis of specifically substituted bromophenols, which can serve as precursors to arene oxides like this compound, often requires methods that offer greater regiochemical control than direct electrophilic bromination. thieme-connect.de While direct bromination of phenol typically yields a mixture of o-bromophenol and p-bromophenol, with the para isomer being the major product, preparing more complex substitution patterns relies on multi-step sequences. orgsyn.orggoogle.com One powerful strategy involves the use of diazotization followed by a Sandmeyer-type bromination reaction. diva-portal.org

This route characteristically begins with a substituted aniline (B41778) (an aminophenol or nitroaniline). The primary amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. jncollegeonline.co.in The resulting diazonium group is an excellent leaving group and can be displaced by a bromide ion, typically using a copper(I) bromide catalyst. diva-portal.org This method allows for the precise placement of a bromine atom on the aromatic ring, dictated by the initial position of the amino group.

A representative example of this methodology is the synthesis of 3-amino-4-bromophenol (B174537), which starts from 4-amino-3-nitrophenol. google.com The process involves diazotization of the amino group, followed by bromination, and subsequent reduction of the nitro group. google.com

Table 1: Synthetic Route for 3-amino-4-bromophenol via Diazotization

| Step | Reactants | Reagents | Key Intermediate/Product | Conditions | Reference |

|---|---|---|---|---|---|

| 1. Diazotization | 3-nitros-PAP (4-amino-3-nitrophenol) | Sodium nitrite, Hydrobromic acid | 3-nitrophenol-4-diazonium salt | 0-10 °C | google.com |

| 2. Bromination | 3-nitrophenol-4-diazonium salt solution | Cuprous bromide in hydrobromic acid | 3-nitro-4-bromophenol | 40-50 °C | google.com |

| 3. Reduction | 3-nitro-4-bromophenol | Hydrazine hydrate, Ferric oxide catalyst | 3-amino-4-bromophenol | 50-100 °C | google.com |

This approach highlights how diazotization provides a strategic entry point for producing bromophenol isomers that are not readily accessible through direct halogenation of phenol itself. jncollegeonline.co.in

Challenges and Innovations in the Synthesis of Highly Reactive Arene Oxides

The synthesis of arene oxides is fundamentally challenging due to the inherent reactivity and instability of the epoxide ring fused to an aromatic system. numberanalytics.com These molecules are susceptible to rapid, spontaneous rearrangement to the more stable corresponding phenols, a process known as the NIH shift. nih.govmdpi.com The high ring strain of the three-membered epoxide ring contributes significantly to this reactivity. numberanalytics.com Consequently, direct epoxidation of arenes often results in low yields of the desired arene oxide, with the phenolic rearrangement product predominating. nih.gov The pursuit of viable synthetic routes has spurred significant innovation aimed at controlling these decomposition pathways. wiley.comnih.gov

Strategies for Isolating and Handling Unstable Arene Oxide Intermediates

The fleeting nature of many arene oxides makes their isolation and characterization a formidable task. illinois.edu Researchers have developed several strategies to overcome this instability. One approach is kinetic trapping, where the synthesis is conducted at very low temperatures to slow the rate of decomposition and rearrangement, allowing for spectroscopic observation of the unstable intermediate. rsc.org

A more advanced strategy involves the use of host-guest chemistry, particularly encapsulation within the pores of Metal-Organic Frameworks (MOFs). rsc.org MOFs can act as crystalline matrices that site-isolate the reactive species, substantially extending their lifetime compared to their existence in solution. rsc.org This stabilization facilitates structural characterization and provides insight into the reactivity of these otherwise inaccessible intermediates. rsc.org

In many cases, direct isolation is bypassed in favor of in situ derivatization. nih.gov In this method, the newly formed, unstable arene oxide is immediately reacted with a nucleophile to form a more stable, easily isolable product. acs.org For example, the epoxidation of naphthalene (B1677914) can be followed by a ring-opening reaction with an azide (B81097) nucleophile to yield a stable bis-hydroxide bis-azide derivative, allowing for accurate quantification of the initial epoxide formation. nih.gov

Development of Mild Epoxidation Protocols

A key innovation in arene oxide synthesis has been the development of milder epoxidation methods that minimize the harsh conditions that promote rearrangement to phenols. nih.govillinois.edu These protocols are often inspired by the enzymatic processes that occur in nature. mdpi.com

Biocatalytic approaches have shown significant promise. Evolved peroxygenases, such as the unspecific peroxygenase from Agrocybe aegerita (rAaeUPO), can catalyze the epoxidation of arenes like naphthalene directly, using hydrogen peroxide under mild pH and temperature conditions. acs.orgresearchgate.net These enzymatic reactions can be coupled with subsequent nucleophilic ring-opening to produce valuable chiral building blocks. acs.org

In the realm of chemical catalysis, biomimetic manganese-based catalysts have been developed for the enantioselective dearomative epoxidation of naphthalenes. wiley.comnih.gov These systems use aqueous hydrogen peroxide as a benign oxidant and operate under mild conditions with short reaction times, which is critical for limiting the decomposition of the highly reactive epoxide products. wiley.comnih.gov

Another innovative approach is a dearomative strategy that avoids the direct epoxidation of the aromatic ring. nih.gov This multi-step method involves an initial cycloaddition with an arenophile, followed by epoxidation of the resulting olefin, and a final cycloreversion step to release the arene oxide. nih.govillinois.edu The mildness of this protocol has been demonstrated to permit access to sensitive monocyclic arene oxides with minimal decomposition to phenols. nih.gov

Table 2: Comparison of Selected Mild Epoxidation Protocols for Arenes

| Method | Catalyst/Enzyme | Oxidant | Key Features | Substrate Example | Reference |

|---|---|---|---|---|---|

| Biocatalytic Epoxidation | Recombinant Peroxygenase (rAaeUPO) | Hydrogen Peroxide (H₂O₂) | Operates under mild aqueous conditions; can be coupled with nucleophilic opening. | Naphthalene | acs.org |

| Manganese-Catalyzed Epoxidation | Chiral Manganese Complex | Hydrogen Peroxide (H₂O₂) | Enantioselective; mild conditions and short reaction times limit product decomposition. | Naphthalene Derivatives | wiley.comnih.gov |

| Dearomative Epoxidation | Mn(ClO₄)₂/Picolinic Acid (for epoxidation step) | meta-Chloroperoxybenzoic acid (mCPBA) | Multi-step dearomative strategy; mild conditions preserve sensitive arene oxides. | Benzene Derivatives | nih.gov |

Advanced Mechanistic Investigations into the Reactivity of 4 Bromophenol 2,3 Epoxide

Epoxide Ring-Opening Reactions

The cleavage of the epoxide ring in 4-Bromophenol-2,3-epoxide is a key reaction that can be initiated by a variety of nucleophiles under different catalytic conditions. The regioselectivity and stereospecificity of this process are central to understanding its chemical behavior.

Nucleophilic Ring-Opening Pathways (Acid-Catalyzed vs. Base-Catalyzed)

The mechanism of nucleophilic ring-opening of epoxides is highly dependent on the pH of the reaction medium. libretexts.org

Under acid-catalyzed conditions , the epoxide oxygen is first protonated, forming a more reactive intermediate with a better leaving group. masterorganicchemistry.com This is followed by the nucleophilic attack. The transition state in this process has significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted carbon atom, as it can better stabilize the developing positive charge. libretexts.org This pathway can be described as a hybrid between an SN1 and SN2 mechanism. libretexts.org

In contrast, base-catalyzed ring-opening proceeds via a direct SN2 mechanism. libretexts.org A strong nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide intermediate, which is subsequently protonated. In this concerted mechanism, steric hindrance plays a dominant role, and the nucleophile attacks the less sterically hindered carbon atom. libretexts.org

A comparison of the two pathways is summarized below:

| Feature | Acid-Catalyzed Ring-Opening | Base-Catalyzed Ring-Opening |

| Initial Step | Protonation of the epoxide oxygen | Nucleophilic attack on a carbon atom |

| Intermediate | Has significant carbocation character | Alkoxide intermediate |

| Mechanism | SN1-like | SN2 |

| Regioselectivity | Attack at the more substituted carbon | Attack at the less substituted carbon |

Regioselectivity and Stereospecificity in Ring-Opening Reactions

For an unsymmetrical epoxide like this compound, the site of nucleophilic attack is a critical determinant of the final product structure.

Regioselectivity: As established, acid-catalyzed reactions favor attack at the carbon that can best stabilize a positive charge, while base-catalyzed reactions are governed by sterics, favoring attack at the less hindered carbon. libretexts.orglibretexts.org In the context of this compound, the electronic effects of the bromo and hydroxyl groups will also influence the electron density at the epoxide carbons, further directing the regioselectivity.

Stereospecificity: The ring-opening of epoxides is a stereospecific reaction. Both acid- and base-catalyzed pathways proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile. This is a hallmark of the SN2-type backside attack, which is a component of both mechanisms. libretexts.org This results in the formation of trans or anti products.

Influence of Nucleophile Structure on Reaction Outcome

The nature of the nucleophile significantly impacts the outcome of the ring-opening reaction. Strong, "hard" nucleophiles, which are typically small and highly charged, favor the SN2 pathway under basic or neutral conditions. In contrast, weaker, "soft" nucleophiles often require acid catalysis to facilitate the reaction.

The table below illustrates the expected reactivity with different classes of nucleophiles:

| Nucleophile Type | Example | Expected Pathway |

| Strongly Basic | RO⁻, OH⁻, RNH₂ | Base-catalyzed (SN2) |

| Weakly Basic/Good Nucleophile | I⁻, Br⁻, RS⁻ | Can react under neutral or acidic conditions |

| Weak Nucleophile | H₂O, ROH | Typically requires acid catalysis |

The interplay between the nucleophile's strength, size, and the reaction conditions determines the product distribution.

Solvent Effects on Ring-Opening Kinetics and Thermodynamics

The solvent plays a crucial role in epoxide ring-opening reactions by influencing the stability of the reactants, transition states, and products. rsc.org

In protic solvents (e.g., water, alcohols), the solvent molecules can hydrogen bond with the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic. Protic solvents are particularly effective at stabilizing the charged intermediates and transition states in acid-catalyzed reactions. However, they can also solvate the nucleophile, potentially reducing its reactivity. reddit.com

Aprotic solvents (e.g., DMSO, DMF, acetone) are not capable of hydrogen bonding. libretexts.org In polar aprotic solvents, anions are less solvated and therefore more nucleophilic. stackexchange.com This can lead to faster reaction rates in base-catalyzed ring-openings. The choice of solvent can thus be used to tune the kinetics and selectivity of the reaction. For instance, the relative nucleophilicity of halide ions is reversed in protic versus aprotic solvents. In protic solvents, iodide is a better nucleophile than fluoride (B91410), whereas in aprotic solvents, fluoride is the stronger nucleophile. stackexchange.com

Pathways Involving Halide Ions as Nucleophiles

Halide ions (F⁻, Cl⁻, Br⁻, I⁻) are effective nucleophiles for epoxide ring-opening. The reaction with hydrohalic acids (HX) under anhydrous conditions leads to the formation of halohydrins. The regioselectivity of this reaction depends on the substitution pattern of the epoxide. For epoxides with primary and secondary carbons, the halide ion typically attacks the less substituted carbon in an SN2-like manner. However, if a tertiary carbon is present, the reaction can have more SN1 character, with the halide attacking the tertiary carbon. libretexts.org

The nucleophilicity of the halide ions is solvent-dependent. In protic solvents, the order of nucleophilicity is I⁻ > Br⁻ > Cl⁻ > F⁻, due to the decreasing solvation of the larger ions. stackexchange.com In polar aprotic solvents, this order is reversed: F⁻ > Cl⁻ > Br⁻ > I⁻, which mirrors their basicity. stackexchange.com

Intramolecular Rearrangements of Brominated Arene Oxides

Arene oxides, including brominated derivatives, are known to undergo intramolecular rearrangements to form more stable phenolic compounds. wikipedia.org This process is often acid-catalyzed and can have significant biological implications. youtube.com

A key rearrangement pathway for arene oxides is the NIH shift , named after the National Institutes of Health where it was discovered. wikipedia.org This involves a 1,2-hydride shift that occurs during the aromatization of the arene oxide to a phenol (B47542). govst.edustackexchange.com In the case of substituted arene oxides, the substituent itself can migrate. For halogenated aromatic compounds, the NIH shift has been observed primarily for substrates containing chlorine and bromine. acs.org The extent of the migration is dependent on the nature of the substituent. acs.org

The generally accepted mechanism involves the acid-catalyzed opening of the epoxide to form a carbocation intermediate. stackexchange.com A subsequent 1,2-shift of a hydride or another substituent, followed by deprotonation, leads to the formation of the aromatic phenol. The stability of the intermediate carbocation plays a crucial role in determining the reaction pathway and the structure of the final product. stackexchange.com For brominated arene oxides, the migration of the bromine atom is a possibility and has been documented in metabolic studies of bromobenzene. acs.orgnih.gov

Valence Tautomerization between Arene Oxide and Oxepine Forms

Arene oxides, such as this compound, exist in a dynamic equilibrium with their corresponding seven-membered oxepine tautomers. govst.edu This valence tautomerism is a reversible process influenced by the substitution pattern on the aromatic ring. govst.edu The equilibrium position is sensitive to both electronic and steric factors imparted by the substituents.

For this compound, the presence of the bromine atom, an electron-withdrawing group, and the hydroxyl group, an electron-donating group, exerts a significant influence on the equilibrium. Generally, electron-withdrawing groups tend to favor the arene oxide form, while electron-donating groups can stabilize the oxepine ring. The polarity of the solvent also plays a crucial role, with low-polarity solvents favoring the formation of the oxepine tautomer. researchgate.net

Table 1: Calculated Thermodynamic Parameters for the Arene Oxide-Oxepine Equilibrium of Substituted Benzenes

| Substituent | Method | ΔH (kcal/mol) | ΔS (cal/mol·K) | Solvent |

| H | MP4(SDQ)/6-31+G//HF/6-31G | -1.5 | - | Gas Phase |

| H | MINDO/3 | -1.6 | - | Gas Phase |

This table is illustrative and based on general findings for benzene (B151609) oxide. Specific values for this compound would require dedicated computational studies.

The NIH Shift Mechanism in Halogenated Aromatic Systems

A hallmark of arene oxide chemistry is the NIH shift, a 1,2-hydride shift that occurs during the aromatization of these intermediates to phenols. wikipedia.org In the case of halogenated aromatic systems, this rearrangement can involve the migration of the halogen atom. The mechanism is of significant interest as it dictates the final position of the substituent in the resulting phenolic product.

For this compound, the NIH shift can lead to the migration of the bromine atom. Studies have shown that the nature of the halogen substituent influences its migratory aptitude, with bromine exhibiting a high tendency to migrate. govst.edu The mechanism is believed to proceed through the formation of a carbocationic intermediate after the opening of the epoxide ring. The subsequent 1,2-shift of either a hydride or the bromine atom leads to the formation of different phenolic isomers.

The regioselectivity of the NIH shift in halogenated phenols is dependent on the electronic properties of the substituents on the aromatic ring. nih.gov The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atom in this compound will influence the stability of the potential carbocationic intermediates, thereby directing the migratory preference.

Lewis Acid-Catalyzed Meinwald Rearrangement of Epoxides

The Meinwald rearrangement is a Lewis acid-catalyzed isomerization of epoxides to carbonyl compounds. nih.gov This reaction represents a significant pathway for the transformation of arene oxides and proceeds through carbocationic intermediates. The nature of the substituents on the epoxide ring plays a critical role in determining the reaction pathway and the structure of the final product.

Carbocationic Intermediates in Rearrangement Pathways

The mechanism of the Meinwald rearrangement involves the coordination of a Lewis acid to the epoxide oxygen, followed by the cleavage of a carbon-oxygen bond to form a carbocationic intermediate. canterbury.ac.nzcore.ac.uk The stability of this carbocation is a key factor in determining the subsequent steps of the rearrangement. In the case of this compound, the position of the bromine and hydroxyl groups will influence where the positive charge preferentially forms upon ring opening. The carbocation can then undergo a 1,2-hydride or 1,2-alkyl/aryl shift to yield the final carbonyl product.

Migratory Aptitudes in Brominated Epoxides

The migratory aptitude of a substituent in a rearrangement reaction refers to its relative ability to migrate to an adjacent electron-deficient center. slideshare.netwikipedia.org In the Meinwald rearrangement of brominated epoxides, there is a competition between the migration of a hydride ion and the bromine atom.

Generally, the migratory aptitude is influenced by the ability of the migrating group to stabilize the transition state. While a definitive order can be context-dependent, computational and experimental studies on related systems provide a basis for predicting these preferences. For instance, in many cationic rearrangements, hydride shifts are often favored. stackexchange.com However, the ability of bromine to participate in bridging interactions could influence its migratory aptitude.

Table 2: General Order of Migratory Aptitude in Cationic Rearrangements

| Migrating Group | Relative Aptitude |

| Hydride | > Phenyl |

| Phenyl | ≈ Tertiary Alkyl |

| Tertiary Alkyl | > Secondary Alkyl |

| Secondary Alkyl | > Primary Alkyl |

| Primary Alkyl | > Methyl |

Intermolecular Reactions and Cycloadditions Involving the Epoxide Ring

The strained three-membered ring of this compound makes it susceptible to attack by various nucleophiles in intermolecular reactions. These reactions typically proceed via an S(_N)2 mechanism, leading to the opening of the epoxide ring and the formation of trans-1,2-disubstituted products. The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. In the case of this compound, the electronic effects of the bromo and hydroxyl substituents will direct the incoming nucleophile to one of the two epoxide carbons.

Furthermore, the oxepine tautomer of this compound can participate in cycloaddition reactions. Oxepines can act as dienes or dienophiles in Diels-Alder reactions, depending on the nature of the reacting partner. rsc.org The presence of electron-withdrawing groups on the oxepine ring can enhance its reactivity as a dienophile. The specific cycloaddition behavior of the oxepine derived from this compound would be influenced by the electronic character of the bromine and hydroxyl substituents, potentially leading to the formation of complex polycyclic structures.

Spectroscopic Characterization Techniques for Research on 4 Bromophenol 2,3 Epoxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 4-Bromophenol-2,3-epoxide in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the carbon framework and the relative positions of all protons.

The ¹H and ¹³C NMR spectra of this compound are defined by the unique electronic environment created by the strained epoxide ring and the substituents on the six-membered ring.

¹H NMR Spectroscopy: The protons on the epoxide ring are expected to appear in a distinct upfield region compared to typical aromatic or alkene protons, generally between 2.5 and 4.5 ppm. oregonstate.edulibretexts.org This upfield shift is a direct consequence of the high ring strain and the sp³ hybridization of the epoxide carbons. oregonstate.eduoregonstate.edu The electron-withdrawing bromine atom and the electronic effects of the hydroxyl group will influence the precise chemical shifts of the remaining protons on the ring. Protons closer to the bromine atom would be deshielded and shifted downfield.

¹³C NMR Spectroscopy: The carbons of the epoxide ring typically resonate in the range of 40-60 ppm. oregonstate.eduoregonstate.edu This is significantly upfield from aromatic carbons (110-160 ppm) and reflects the strained nature of the three-membered ring. The carbon atom bonded to the bromine (C4) is expected to have a chemical shift influenced by the heavy atom effect, while the carbon bearing the hydroxyl group (C1) would be shifted downfield due to the oxygen's electronegativity.

The following table outlines the predicted chemical shifts, integrating the effects of ring strain and substituents.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| H2 / H3 | 3.5 - 4.5 | 50 - 60 | Protons on the strained epoxide ring; upfield shift. oregonstate.edulibretexts.orgoregonstate.edu |

| H5 / H6 | 6.0 - 7.5 | 115 - 135 | Olefinic protons, influenced by proximity to bromo and hydroxyl groups. |

| C1 | - | 150 - 158 | Carbon attached to the electronegative hydroxyl group. |

| C2 / C3 | 3.5 - 4.5 | 50 - 60 | Epoxide carbons, shielded due to ring strain. oregonstate.eduoregonstate.edu |

| C4 | - | 110 - 120 | Carbon attached to bromine. |

| C5 / C6 | 6.0 - 7.5 | 125 - 140 | Olefinic carbons in the cyclohexene ring structure. |

Note: Predicted values are based on general principles for epoxides and substituted rings.

To confirm the atomic connectivity and establish the stereochemistry of this compound, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent protons on the epoxide ring (H2 and H3) and between the other protons on the six-membered ring, confirming their sequential arrangement.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. youtube.com It provides an unambiguous link between the ¹H and ¹³C signals, for instance, confirming that the signals in the 3.5-4.5 ppm range belong to the protons on the epoxide carbons resonating at 50-60 ppm.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Ring Strain Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the strain within cyclic structures.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. The presence of the epoxide ring is confirmed by several characteristic peaks: the asymmetric C-O-C stretch (around 950–810 cm⁻¹) and the symmetric ring "breathing" vibration (around 1250 cm⁻¹). spectroscopyonline.com The decrease in intensity of the epoxide-related peaks, such as the one at approximately 915 cm⁻¹, can be used to monitor the progress of ring-opening reactions. nih.gov

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations. The symmetric epoxide ring breathing mode at ~1254 cm⁻¹ is often strong and can be used to track the concentration of epoxide groups during a reaction. oceanoptics.jpspectroscopyonline.com Aromatic C=C stretching vibrations would also be visible in the 1500-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected FT-IR Peak (cm⁻¹) | Expected Raman Peak (cm⁻¹) |

| Phenol (B47542) O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Epoxide C-H | Stretching | ~3050 | Moderate |

| Aromatic C=C | Stretching | 1500-1600 | Strong |

| Epoxide Ring | Symmetric Breathing | ~1250 spectroscopyonline.com | ~1254 oceanoptics.jpspectroscopyonline.com |

| Epoxide C-O-C | Asymmetric Stretch | 950-810 spectroscopyonline.com | Weak |

| C-Br | Stretching | 500-600 | Moderate |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis in Reaction Monitoring

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

The molecular ion of this compound would exhibit a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity in the mass spectrum: the molecular ion peak (M) and an M+2 peak. youtube.com

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. For this compound, with the chemical formula C₆H₅BrO₂, the expected exact masses for the two bromine isotopes would be:

C₆H₅⁷⁹BrO₂: 187.9527 u

C₆H₅⁸¹BrO₂: 189.9507 u

Confirmation of these exact masses to within a few parts per million (ppm) provides definitive evidence for the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation, and analyzing the resulting fragment ions. This technique provides detailed structural information. researchgate.net For this compound, key fragmentation pathways would include:

Loss of CO: A common fragmentation for cyclic ethers and phenols, leading to a fragment ion of [M-28]⁺.

Loss of Br•: Cleavage of the carbon-bromine bond would result in a fragment ion of [M-79]⁺ or [M-81]⁺.

Ring Cleavage: Fragmentation of the epoxide ring itself can lead to various smaller charged species.

Alpha-Cleavage: The breaking of the C-C bond adjacent to the oxygen atom is a common pathway for epoxides. libretexts.orgyoutube.com

Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound during reaction monitoring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic structure of molecules like this compound. This method measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic transitions, providing insight into its chromophores and conjugation patterns.

In this compound, the primary chromophore is the brominated aromatic ring. The π-electrons within this ring system are excitable to higher energy π* orbitals, resulting in characteristic π → π* transitions. uzh.ch These transitions are typically intense and occur in the UV region. The presence of substituents on the benzene (B151609) ring—the bromine atom, the hydroxyl group, and the epoxide ring—influences the precise energy (and thus, the wavelength) of these absorptions.

The oxygen atoms of the hydroxyl group and the epoxide ring possess non-bonding electrons (n-electrons). These can be promoted to anti-bonding π* orbitals of the aromatic ring or σ* orbitals, leading to n → π* and n → σ* transitions. uzh.chslideshare.net Typically, n → π* transitions are of lower intensity and occur at longer wavelengths compared to π → π* transitions. uzh.ch The hydroxyl and bromine substituents act as auxochromes, modifying the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) of the benzene chromophore.

Analysis of the UV-Vis spectrum allows researchers to understand the extent of electronic conjugation and the influence of the epoxide and bromo-substituents on the phenolic ring's electronic environment. While specific experimental data for this compound is not widely published, a representative spectrum can be hypothesized based on related brominated phenolic compounds.

Interactive Table: Representative UV-Vis Spectral Data for Aromatic Epoxides

This table outlines the typical electronic transitions observed in aromatic compounds similar to this compound. The user can sort the data by transition type or wavelength.

| Electronic Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Molecular Orbitals |

| π → π | ~210 | > 8,000 | Promotion of an electron from a bonding π orbital to an antibonding π orbital within the benzene ring. |

| π → π | ~275 | ~1,500 | A second, lower-energy transition of the aromatic system, often showing fine structure. |

| n → π | ~300 | < 500 | Promotion of a non-bonding electron from an oxygen atom to an antibonding π* orbital of the ring. |

Advanced Spectroscopic Methods (e.g., Cryogenic Matrix Isolation Spectroscopy for Reactive Intermediates)

Given that arene oxides like this compound can be highly reactive and prone to rearrangement, advanced spectroscopic techniques are necessary for their detailed characterization. Cryogenic matrix isolation is a powerful method for studying such reactive intermediates. uc.pt This technique involves trapping the molecule of interest in a solid, inert matrix (such as argon or nitrogen) at extremely low temperatures (typically below 20 K). uc.ptmdpi.com

The process begins with the generation of the this compound in the gas phase, which is then co-deposited with a vast excess of an inert gas onto a cryogenic window. uc.pt Inside the solid matrix, the individual epoxide molecules are isolated from one another, preventing intermolecular reactions. The cryogenic temperature drastically reduces the kinetic energy, inhibiting unimolecular reactions like isomerization or decomposition. nih.gov

Once isolated, the trapped molecule can be studied using various spectroscopic methods, most commonly Fourier-Transform Infrared (FTIR) spectroscopy. mdpi.com This allows for the detailed measurement of the molecule's vibrational modes without the spectral broadening seen in other phases. By comparing the experimental vibrational frequencies with those predicted by computational chemistry methods, a definitive structural characterization of the reactive intermediate can be achieved. mdpi.com This technique is invaluable for confirming the presence of the labile epoxide ring and understanding its interaction with the bromophenol moiety before it undergoes further reactions.

Interactive Table: Hypothetical Experimental Parameters for Cryogenic Matrix Isolation of this compound

This table details the typical experimental conditions and expected outcomes for a matrix isolation study of this compound.

| Parameter | Description | Typical Value / Setting | Expected Outcome |

| Matrix Gas | Inert gas used to form the solid matrix. | Argon (Ar) or Nitrogen (N₂) | Provides an inert environment to trap and isolate the target molecule. |

| Temperature | Temperature of the cryogenic substrate. | 10 - 15 K | Prevents molecular diffusion and reactions, ensuring the stability of the trapped intermediate. |

| Analyte:Matrix Ratio | The concentration of the target molecule relative to the matrix gas. | 1:1000 | Ensures individual molecules are isolated from each other. |

| Spectroscopic Probe | The method used to analyze the trapped molecule. | FTIR Spectroscopy | To obtain a high-resolution vibrational spectrum of the isolated this compound. |

Computational and Theoretical Chemistry Studies of 4 Bromophenol 2,3 Epoxide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and properties of 4-Bromophenol-2,3-epoxide. These methods solve the Schrödinger equation (or its density-functional equivalent) to determine the molecule's energy, electron distribution, and other related properties from first principles.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, methods like DFT, often using functionals such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), are employed to locate the minimum energy structure on the potential energy surface.

The calculations account for the inherent ring strain of the three-membered epoxide ring, which forces the internal C-C-O and C-O-C bond angles to deviate significantly from the ideal tetrahedral angle of 109.5° to approximately 60°. masterorganicchemistry.com This strain is a key factor in the epoxide's reactivity. masterorganicchemistry.com Conformational analysis also investigates the orientation of the hydroxyl group relative to the fused ring system to identify the lowest energy conformer.

Table 1: Calculated Geometric Parameters for this compound (Illustrative) This table presents typical data obtained from geometry optimization calculations, illustrating key bond lengths and angles.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Length (Å) | C2-C3 | 1.47 |

| C2-O(epoxide) | 1.44 | |

| C3-O(epoxide) | 1.44 | |

| C4-Br | 1.89 | |

| Bond Angle (°) | C2-O-C3 | 61.5 |

| O-C2-C3 | 59.25 | |

| O-C3-C2 | 59.25 |

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can be used to validate experimental findings or to identify unknown compounds.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations determine the magnetic shielding tensors for each nucleus, which are then referenced against a standard (e.g., Tetramethylsilane, TMS) to predict the chemical shifts.

IR Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. The resulting frequencies and their intensities correspond to the peaks in an infrared (IR) spectrum. These theoretical spectra are invaluable for assigning specific vibrational modes, such as the characteristic C-O stretching of the epoxide ring or the O-H stretch of the phenol (B47542).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table provides examples of predicted spectroscopic parameters that would be generated for comparison with experimental spectra.

| Spectrum | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | 3.55 | H2 (epoxide) |

| 3.80 | H3 (epoxide) | ||

| 6.90 | Aromatic H | ||

| 7.45 | Aromatic H | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | 50.5 | C2 (epoxide) |

| 52.0 | C3 (epoxide) | ||

| 115-155 | Aromatic Carbons | ||

| IR | Frequency (cm⁻¹) | 3450 | O-H stretch |

| 1250 | C-O stretch (epoxide, asym) | ||

| 880 | C-O stretch (epoxide, sym) | ||

| UV-Vis | λmax (nm) | 225, 285 | π → π* transitions |

Mechanistic Simulations and Reaction Pathway Analysis

Computational chemistry is crucial for elucidating the detailed mechanisms of chemical reactions. For this compound, this primarily involves studying its characteristic ring-opening reactions, which can proceed through different pathways depending on the conditions (e.g., acidic or basic). libretexts.org

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Locating and characterizing these structures is key to understanding a reaction mechanism. Computational methods are used to find the saddle point on the potential energy surface that corresponds to the TS. A critical step in confirming a true transition state is performing a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of a C-O bond and the formation of a new bond with a nucleophile). researchgate.net For this compound, distinct transition states for acid-catalyzed and base-catalyzed ring-opening would be characterized.

Table 3: Calculated Activation Energies for Ring-Opening of this compound (Illustrative) This table shows hypothetical activation energies for different nucleophilic attack pathways, illustrating how computational data can predict reaction feasibility.

| Reaction Condition | Nucleophilic Attack Site | Calculated Activation Energy (Ea) (kcal/mol) |

| Acid-Catalyzed (H₃O⁺) | C2 (more substituted) | 15.2 |

| C3 (less substituted) | 18.5 | |

| Base-Catalyzed (OH⁻) | C2 (more substituted) | 24.1 |

| C3 (less substituted) | 21.8 |

Epoxide ring-opening reactions are often regioselective (preferential attack at one carbon atom over another) and stereoselective (preferential formation of one stereoisomer). Computational models are essential for explaining and predicting these outcomes.

Regioselectivity: By comparing the calculated activation energies for nucleophilic attack at C2 versus C3, the preferred reaction pathway can be identified. researchgate.net The lower activation energy corresponds to the faster reaction and, therefore, the major product. For instance, under acidic conditions, the transition state may have significant carbocation character, favoring attack at the more substituted carbon that can better stabilize a developing positive charge. masterorganicchemistry.com Conversely, under basic (Sₙ2) conditions, attack is typically favored at the less sterically hindered carbon atom. libretexts.org

Stereoselectivity: The models inherently account for the stereochemistry of the reaction. For Sₙ2-type ring-opening reactions, computational simulations of the transition state confirm the backside attack of the nucleophile, leading to an inversion of configuration at the attacked carbon center. This results in a trans relationship between the incoming nucleophile and the hydroxyl group from the epoxide oxygen.

Through these detailed simulations, computational chemistry provides a molecular-level understanding of why a particular product is formed, guiding the rational design of synthetic strategies.

Molecular Dynamics Simulations for Dynamic Behavior of Epoxides

For a molecule like this compound, MD simulations could provide critical data on several aspects of its dynamic behavior. For instance, simulations in an aqueous environment would reveal the nature of hydrogen bonding between the phenolic hydroxyl group and surrounding water molecules, as well as interactions with the epoxide ring's oxygen atom. The orientation and residence time of solvent molecules around the reactive epoxide ring are key factors influencing its susceptibility to nucleophilic attack.

Furthermore, MD simulations can be employed to study the conformational flexibility of the molecule. The dihedral angles involving the substituents on the aromatic ring can be monitored to understand the rotational freedom and preferred orientations. This information is crucial as the conformation can impact the steric accessibility of the epoxide ring to reactants.

The following table summarizes hypothetical parameters that could be investigated in a molecular dynamics simulation of this compound in a water box.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| Temperature | 300 K | Represents physiological conditions. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Root Mean Square Deviation (RMSD) | Low values would indicate a stable conformation. | Assesses the structural stability of the molecule during the simulation. |

| Radial Distribution Function (RDF) | Peaks would indicate the probable distances of water molecules from the epoxide oxygen and hydroxyl group. | Characterizes the solvation shell and specific solvent interactions. |

These simulations would be invaluable for understanding how the dynamic behavior of this compound influences its reactivity and interactions in a biological or chemical system.

Electronic Structure Analysis (e.g., NBO, AIM) to Characterize Bonding and Reactivity

Natural Bond Orbital (NBO) Analysis:

NBO analysis would be instrumental in quantifying the charge distribution and orbital interactions within this compound. The analysis would likely reveal a significant polarization of the C-O bonds in the epoxide ring, with the oxygen atom bearing a partial negative charge and the carbon atoms bearing partial positive charges. This polarization is a key factor in the susceptibility of the epoxide carbons to nucleophilic attack.

Furthermore, NBO analysis could elucidate the hyperconjugative interactions that contribute to the stability of the molecule. For instance, interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds could be quantified. The presence of the bromine atom and the hydroxyl group on the phenyl ring would also influence the electronic distribution through inductive and resonance effects, which NBO analysis can detail.

A hypothetical NBO charge distribution for key atoms in this compound is presented in the table below.

| Atom | Hypothetical NBO Charge (e) | Implication for Reactivity |

| Epoxide Oxygen | -0.65 | Site for electrophilic attack or hydrogen bonding. |

| C2 (epoxide) | +0.25 | Electrophilic site susceptible to nucleophilic attack. |

| C3 (epoxide) | +0.28 | Electrophilic site susceptible to nucleophilic attack. |

| Bromine | -0.05 | Influences the aromatic ring's electron density. |

| Phenolic Oxygen | -0.70 | Nucleophilic and can participate in hydrogen bonding. |

Atoms in Molecules (AIM) Analysis:

The AIM theory, developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to define atomic properties and chemical bonds. An AIM analysis of this compound would characterize the nature of the chemical bonds through the properties of the bond critical points (BCPs).

The C-O bonds of the strained epoxide ring are expected to have lower electron density at the BCP and a positive Laplacian of the electron density, characteristic of polar covalent bonds under strain. The C-Br bond would also exhibit features of a polar covalent interaction. The analysis of the Laplacian of the electron density would reveal regions of charge concentration and charge depletion, highlighting the areas most susceptible to electrophilic and nucleophilic attack. The strained nature of the three-membered epoxide ring would be evident in the curved bond paths between the carbon and oxygen atoms.

By combining insights from both NBO and AIM analyses, a comprehensive understanding of the electronic factors governing the reactivity of this compound can be achieved. These computational tools are essential for predicting reaction mechanisms and designing new chemical entities with desired properties.

Applications of 4 Bromophenol 2,3 Epoxide in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The utility of an epoxide as a chiral building block is contingent upon the development of stereospecific synthetic routes to obtain enantiomerically pure forms. Extensive searches for such methods for 4-bromophenol-2,3-epoxide have not yielded established protocols. The closely related compound, (S)-2-((4-bromophenoxy)methyl)oxirane, has been mentioned in the context of chiral separation, but detailed applications of the resulting enantiopure compound in asymmetric synthesis are not provided. Without reliable methods for obtaining enantiomerically enriched this compound, its application as a chiral building block remains theoretical.

Precursor for the Synthesis of Complex Organic Molecules and Scaffolds

The strained three-membered ring of epoxides makes them excellent electrophiles for ring-opening reactions, a cornerstone of their utility in synthesis. However, specific examples of this compound serving as a precursor for complex organic molecules are scarce in the literature.

Construction of Substituted Phenols and Dihydrodiols via Ring-Opening

While the ring-opening of epoxides is a well-established method for generating 1,2-difunctionalized compounds, there is no specific documentation detailing the use of this compound to synthesize substituted phenols or dihydrodiols. General methods for the synthesis of substituted phenols and the hydrolysis of epoxides to form dihydrodiols are widely known, but the application of these principles to this specific bromo-substituted phenol (B47542) epoxide is not reported.

Formation of Polycyclic Aromatic Compounds or Heterocycles

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocycles often involves intricate annulation and cyclization strategies. The potential for this compound to participate in such reactions, for instance, through intramolecular cyclization following ring-opening or by serving as a dielectrophilic partner, has not been experimentally demonstrated in the available literature.

Role in Cascade Reactions and Multicomponent Synthesis

Cascade and multicomponent reactions represent highly efficient strategies for the rapid assembly of molecular complexity. These reactions rely on the carefully orchestrated reactivity of functional groups within a single reaction vessel. There are no documented instances of this compound being employed as a key component in either cascade or multicomponent reaction sequences.

Advanced Analytical Methodologies for Research on 4 Bromophenol 2,3 Epoxide

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography is fundamental for separating 4-Bromophenol-2,3-epoxide from complex biological or reaction matrices, a necessary step for accurate quantification and identification.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the direct analysis of this compound by GC can be challenging due to potential thermal rearrangement to o-bromophenol, methods developed for related bromophenols are highly relevant.

An Electron Capture Detector (ECD) is particularly well-suited for analyzing halogenated compounds like bromophenols due to its high sensitivity. A developed GC-ECD method successfully quantified o-bromophenol and p-bromophenol, the rearrangement products of bromobenzene-2,3-epoxide and bromobenzene-3,4-epoxide, respectively. umich.edu This indicates that GC-ECD can be effectively used to quantify the epoxide indirectly by measuring its stable phenolic isomer. The Flame Ionization Detector (FID) is a more universal detector and can also be used, especially after derivatization, which increases the analyte's volatility and thermal stability. mdpi.com

Table 1: GC-ECD Conditions for Analysis of Bromobenzene Metabolites

| Parameter | Condition |

| Instrument | Hewlett-Packard 7610A Gas Chromatograph with ⁶³Ni ECD |

| Column | 6 ft x 4 mm U-tube glass column packed with 3% OV-17 on 100/120 mesh Gas-Chrom Q |

| Temperatures | Column: 135°C (isothermal), Injector: 150°C, Detector: 200°C |

| Carrier Gas | Argon:methane (95:5) at 40 ml/min |

| Retention Times | o-bromophenol: 3.1 min, p-bromophenol: 3.8 min |

| Data sourced from Lau and Zannoni, 1979. umich.edu |

High-Performance Liquid Chromatography (HPLC) is often preferred for analyzing less volatile or thermally labile compounds like epoxides, as it operates at lower temperatures. libretexts.org HPLC methods coupled with Ultraviolet (UV) or electrochemical (EC) detection have been developed for the sensitive determination of bromophenols in various samples. researchgate.net

An HPLC-UV method can be used to monitor the formation or degradation of phenolic compounds resulting from epoxide rearrangement. researchgate.net Electrochemical detection offers high sensitivity and selectivity for phenolic compounds, which are readily oxidizable. A method using an electrochemically pretreated carbon fiber microelectrode has been reported for the sensitive analysis of brominated phenols. researchgate.net These techniques are directly applicable to quantifying the phenolic products of this compound hydrolysis or rearrangement.

Table 2: HPLC-ECD Method for Brominated Phenols

| Parameter | Condition |

| Separation | Isocratic |

| Mobile Phase | 50 mM-phosphate buffer (pH 3.5), acetonitrile (B52724), and methanol (B129727) (35/15/50, v/v) |

| Detection | Electrochemical Detector (ECD) |

| Detection Potential | +1450 mV (vs. Ag/AgCl reference electrode) |

| Analysis Time | < 14 minutes |

| Data sourced from a study on brominated phenol (B47542) analysis. researchgate.net |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the structural elucidation and trace-level quantification of metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. It is a cornerstone for identifying reaction products and assessing the purity of standards. In the context of this compound, GC-MS is invaluable for confirming the identity of its rearrangement product, o-bromophenol, and other potential metabolites. umich.edu Furthermore, GC-MS analysis following derivatization is a common strategy to confirm the structure of derivatized phenols, which can help in method development for the parent compounds. mdpi.com For instance, incomplete derivatization reactions of brominated compounds have been successfully characterized using GC-MS, which identified underivatized, mono-acetylated, and di-acetylated products. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for high-sensitivity and high-selectivity analysis of metabolites in complex biological matrices. nih.gov While direct analysis of this compound is not explicitly detailed, methods for its precursor, 4-Bromophenol (B116583) (4-BP), and its metabolites are well-established. nih.gov These methods can be adapted for the direct detection of the epoxide or its stable metabolites. LC-MS/MS analysis of 4-BP and its phase II metabolites (glucuronide and sulfate (B86663) conjugates) has been performed in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification. nih.gov The characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br) is a powerful tool for confirming the identity of bromine-containing compounds. nih.gov

Table 3: LC-MS/MS Transitions for 4-Bromophenol and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

| 4-Bromophenol (4-BP) | 171.0 | 171.0 | Negative |

| 4-BP (Isotope Check) | 173.0 | 173.0 | Negative |

| 4-BP-glucuronide | 346.9 | 171.0 | Negative |

| 4-BP-sulfate | 250.9 | 171.0 | Negative |

| Data sourced from Koen et al., 2013. nih.gov |

Derivatization Strategies for Enhanced Analytical Detection and Stability

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For epoxides and phenols, this can enhance volatility for GC analysis, improve thermal stability, and increase detection sensitivity. mdpi.comlibretexts.org

For GC analysis of bromophenols, acetylation with acetic anhydride (B1165640) is a common and effective derivatization strategy. mdpi.comjcsp.org.pk This reaction converts the polar hydroxyl group into a less polar, more volatile ester, leading to better chromatographic peak shape and thermal stability. mdpi.com The optimization of this reaction, including the choice of solvent (e.g., pyridine) and reaction time, is crucial for achieving complete derivatization. mdpi.com

For detectors like ECD, derivatization with reagents containing electrophoric groups can significantly enhance sensitivity. Pentafluorobenzyl bromide (PFB-Br) is a widely used reagent that reacts with phenolic hydroxyl groups to form pentafluorobenzyl ethers. libretexts.orgresearchgate.net The multiple fluorine atoms on the derivatizing agent lead to a strong response in the ECD, allowing for very low detection limits. libretexts.org This strategy is highly applicable for trace analysis of phenolic compounds derived from this compound.

Quantitative Analytical Methods for Reaction Yields and Conversions

The quantitative analysis of this compound presents a challenge due to its inherent reactivity; as an epoxide, it is susceptible to ring-opening reactions, and as a phenol, it can undergo further substitution or oxidation. Therefore, analytical methods must be capable of separating the epoxide from its starting materials, byproducts, and degradation products to ensure accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of non-volatile and thermally sensitive compounds like epoxides. A reversed-phase HPLC method, likely using a C18 or C8 column, would be the standard approach.

To determine reaction yield and conversion, a typical HPLC method would involve monitoring the disappearance of the starting material (e.g., a brominated precursor) and the appearance of the this compound product over time. An internal standard, a compound added in a known concentration that does not interfere with the reaction, is essential for accurate quantification. Calibration curves for both the starting material and the purified epoxide product would be generated by plotting peak area against concentration.

For instance, in the analysis of other bromophenols, HPLC methods have been developed using mobile phases consisting of acetonitrile and water with an acid modifier like trifluoroacetic acid, and detection is typically performed using a UV detector. escholarship.org The progress of a reaction can be monitored by taking aliquots from the reaction mixture at specific time intervals, quenching the reaction, and analyzing the sample by HPLC. researchgate.net The conversion can be calculated based on the decrease in the concentration of the starting material, while the yield is determined from the concentration of the formed epoxide.

Table 1: Illustrative HPLC Method Parameters for Epoxide Quantification

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at 220 nm and 280 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Internal Standard | e.g., Naphthalene (B1677914) |

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and specific method for analyzing volatile compounds. While epoxides can be thermally labile, with careful optimization of the injector temperature and the use of derivatization, GC can be a viable method. Derivatization of the phenol group might be necessary to improve volatility and peak shape.

In a study on the metabolism of bromobenzene, GC with an electron capture detector (gc/ecd) was used to quantify the formation of o-bromophenol and p-bromophenol, which are formed via epoxide intermediates. umich.edu This demonstrates the applicability of GC for separating and quantifying related brominated phenolic compounds. For determining reaction conversion, the consumption of the starting material can be tracked. To determine the yield of this compound, the peak area of the epoxide would be compared against a calibration curve prepared with a purified standard.

Table 2: Representative GC-MS Parameters for Analysis of Brominated Compounds

| Parameter | Setting |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C (optimized to prevent degradation) |

| Oven Program | Temperature gradient (e.g., 50°C hold for 2 min, ramp to 280°C) |

| Detector | Mass Spectrometer (Scan or SIM mode) |

| Derivatizing Agent | e.g., BSTFA (for the hydroxyl group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). ¹H NMR is particularly useful for monitoring reaction progress in real-time or by analyzing aliquots. escholarship.org

The yield and conversion can be determined by integrating the signals corresponding to specific protons in the starting material and the product. For this compound, the protons on the epoxide ring would have characteristic chemical shifts, typically in the range of 2.5-4.5 ppm. libretexts.orgwur.nl By comparing the integral of a product peak to the integral of a peak from a known amount of an internal standard, the molar quantity of the product can be calculated. The conversion can be similarly determined by monitoring the disappearance of characteristic signals from the starting material. For example, in the synthesis of other epoxides, ¹H NMR of the crude reaction mixture has been used to determine the yield. beilstein-journals.orgahievran.edu.tr

Table 3: Example of ¹H NMR for Yield Determination

| Compound | Characteristic Signal (ppm) | Integration |

|---|---|---|

| Internal Standard | Known Signal (e.g., 7.26 for CHCl₃) | Set to known value |

| Starting Material | Olefinic Protons (e.g., 5.0-6.5 ppm) | Decreases over time |

| This compound | Epoxide Protons (e.g., 3.0-4.0 ppm) | Increases over time |

Future Research Directions and Emerging Trends for Brominated Arene Oxides

Development of Catalytic and Green Synthetic Routes

The traditional synthesis of arene oxides often involves stoichiometric epoxidation methods, which can be inefficient and generate significant waste. The future of brominated arene oxide synthesis lies in the development of catalytic and environmentally benign methodologies.

A significant area of focus is the use of transition-metal catalysts. Researchers are exploring the use of earth-abundant metals in heterogeneous catalysts, such as metal-organic frameworks (MOFs), to achieve regioselective oxidative bromination of arenes. rsc.orgresearchgate.net For instance, a zirconium-based MOF supporting a mono-bipyridyl iron(III) chloride catalyst has shown high conversion rates and excellent regioselectivity for the bromination of various arenes using hydrogen peroxide as a green oxidant. rsc.orgresearchgate.net The confinement of active sites within the porous MOF structure enhances regioselectivity through shape-selective catalysis. rsc.org

Another promising avenue is the development of sustainable procedures using catalysts like vanadium(V) or molybdenum(VI) in two-phase systems, employing inexpensive and environmentally friendly reagents such as potassium bromide and hydrogen peroxide. researchgate.net These methods offer milder and safer reaction conditions compared to classical bromination protocols. researchgate.net The use of hypervalent iodine reagents, such as in-situ formed dibromo(phenyl)-λ3-iodane, also presents a mild, metal-free alternative for the bromination of arenes. acs.org

Future research will likely focus on:

Expanding the catalyst scope: Investigating a wider range of transition metals and ligand designs to fine-tune catalytic activity and selectivity.

Improving catalyst recyclability: Developing robust heterogeneous catalysts that can be easily recovered and reused, minimizing waste and cost.

Utilizing biomass-derived starting materials: Exploring the synthesis of brominated arene oxides from renewable feedstocks to further enhance the green credentials of these processes.

Exploring Photo- and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering unique reaction pathways under mild conditions. These techniques hold immense potential for the synthesis and transformation of brominated arene oxides.

Visible-light-promoted photoredox catalysis, in particular, has shown promise for the selective bromination of electron-rich aromatic compounds. acs.orgresearchgate.net Researchers have developed metal-free, heterogeneous photocatalysts, such as microporous organic polymers, that can efficiently catalyze the bromination of arenes using hydrogen bromide and molecular oxygen. acs.orgresearchgate.net This approach provides a sustainable alternative to traditional metal-based catalysts. acs.orgresearchgate.net The mechanism often involves the generation of a superoxide (B77818) anion, which participates in the catalytic cycle. uni-bayreuth.de

Electrochemical methods also offer a green and efficient route for arene bromination. acs.org By using bromide salts as the bromine source, the need for hazardous elemental bromine is eliminated. acs.org Paired electrolysis, where both anodic and cathodic reactions contribute to the desired transformation, can further enhance the efficiency of the process. acs.orgresearchgate.net For instance, the electrochemical bromination of electron-rich arenes has been achieved with high yields and regioselectivity using this technique. acs.org

Future research in this area will likely involve:

Designing novel photocatalysts: Developing new organic and inorganic photocatalysts with tailored electronic properties for enhanced efficiency and selectivity.

Mechanistic studies: Elucidating the detailed mechanisms of these transformations to enable rational catalyst design and reaction optimization.

Advancements in Microfluidic and Flow Chemistry for Unstable Intermediates

Arene oxides are notoriously unstable, often undergoing rapid rearrangement or reaction. nih.gov Microfluidic and flow chemistry offer a powerful solution for handling these transient species. msap-lab.frresearchgate.netdokumen.pubdokumen.pub The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature and mixing, enabling the generation and subsequent reaction of unstable intermediates with high efficiency and safety. researchgate.netdokumen.pubdokumen.pubmicroflutech.com

Flow chemistry allows for the rapid generation of unstable species by controlling parameters like flow velocity and mixing. researchgate.net This has been successfully applied to the study of other highly reactive intermediates and holds great promise for arene oxide chemistry. msap-lab.fr The ability to perform reactions at very short residence times can minimize the decomposition of sensitive intermediates. msap-lab.fr

Future directions in this field include:

Developing integrated flow systems: Designing multi-step flow reactors that can generate the brominated arene oxide and immediately use it in a subsequent transformation, avoiding isolation of the unstable intermediate.

In-line analysis and optimization: Integrating analytical techniques such as spectroscopy directly into the flow system for real-time reaction monitoring and automated optimization.

Exploring novel reactor designs: Investigating new microreactor geometries and materials to further enhance mass and heat transfer, and to handle reactions involving solids or multiphase systems. microflutech.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The vast and complex reaction space of brominated arene oxides presents a significant challenge for traditional experimental approaches. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this area by enabling the prediction of reaction outcomes and the optimization of reaction conditions. nih.govmit.eduacs.org

Neural network models can be trained on large datasets of chemical reactions to predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.gov These models have shown considerable accuracy in predicting reaction conditions, with some models correctly identifying key components within the top predictions a significant percentage of the time. nih.gov For example, a model trained on millions of reactions from the Reaxys database demonstrated the ability to propose conditions where a close match to the recorded catalyst, solvent, and reagent was found within the top-10 predictions 69.6% of the time. nih.gov

Furthermore, ML models can be used to predict reaction properties such as yields and regioselectivity, guiding experimental efforts towards the most promising reaction pathways. acs.org Graph-convolutional neural networks, which can learn from the structure of molecules and reactions, have shown significant improvements in accuracy for predicting various reaction properties. acs.org

Future research will focus on:

Developing specialized datasets: Curating high-quality datasets specifically for brominated arene oxide reactions to train more accurate and specialized ML models.

Integrating AI with automated synthesis: Combining AI-driven reaction prediction with robotic synthesis platforms to create fully autonomous systems for reaction discovery and optimization.

Explainable AI: Developing ML models that not only make accurate predictions but also provide insights into the underlying chemical principles driving the reaction, aiding in rational design.

Computational Design of Novel Brominated Arene Oxide Derivatives with Tailored Reactivity

Computational chemistry provides a powerful toolkit for the in-silico design of novel molecules with specific, desired properties. rsc.org By applying quantum mechanical calculations and molecular modeling techniques, researchers can predict the reactivity, stability, and other properties of hypothetical brominated arene oxide derivatives before they are synthesized in the lab.